Tetrabromoethylene

Catalog No.
S1928088
CAS No.
79-28-7
M.F
C2Br4
M. Wt
343.64 g/mol
Availability
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Tetrabromoethylene

CAS Number

79-28-7

Product Name

Tetrabromoethylene

IUPAC Name

1,1,2,2-tetrabromoethene

Molecular Formula

C2Br4

Molecular Weight

343.64 g/mol

InChI

InChI=1S/C2Br4/c3-1(4)2(5)6

InChI Key

OVRRJBSHBOXFQE-UHFFFAOYSA-N

SMILES

C(=C(Br)Br)(Br)Br

Canonical SMILES

C(=C(Br)Br)(Br)Br

The exact mass of the compound Tetrabromoethylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 328430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabromoethylene (C2Br4) is a fully brominated, highly reactive C2 building block utilized extensively in advanced organic synthesis, materials science, and crystal engineering. Unlike its chlorinated analog, which is primarily used as a bulk solvent, tetrabromoethylene serves as a specialized precursor for the construction of sterically congested tetrasubstituted alkenes, extended radialenes, and chalcogen-rich organic electronic materials such as tetratellurafulvalene (TTeF). As a crystalline solid at room temperature, it offers significant handling advantages over volatile liquid analogs, allowing for precise stoichiometric control during moisture- and air-sensitive cross-coupling reactions. Its four highly polarizable bromine atoms also make it an exceptional tetradentate sigma-hole donor for supramolecular halogen bonding applications [1].

When procuring a tetrahaloethylene for cross-coupling or cyclization workflows, buyers frequently consider tetrachloroethylene (TCE) due to its lower cost and widespread availability. However, substitution with TCE routinely fails in synthetic applications because its strong C-Cl bonds and lower polarizability render it highly inert to palladium-catalyzed cross-coupling and lithium-halogen exchange; furthermore, when forced to react, TCE generates high levels of oligomeric byproducts that complicate purification. Conversely, while tetraiodoethylene (TIE) offers extreme reactivity, it suffers from severe thermal and photolytic instability, often leading to unwanted homocoupling and rapid decomposition. Tetrabromoethylene occupies the critical middle ground, providing sufficient reactivity to undergo multi-fold Sonogashira or Suzuki couplings to yield highly strained frameworks, while maintaining the bench stability necessary for reproducible, high-yield manufacturing [1].

Superior Yield and Purity in Tetratellurafulvalene (TTeF) Synthesis

In the synthesis of the π-donor tetratellurafulvalene (TTeF), the choice of tetrahaloethylene directly dictates both yield and downstream purification viability. When tetrachloroethylene (TCE) is used as the cyclizing reagent, competitive intermolecular reactions lead to heavy oligomeric byproduct formation, dropping isolated yields to 1–5% under standard conditions and requiring rigorous, loss-inducing chromatography. Substituting TCE with tetrabromoethylene (TBE) suppresses these intermolecular side reactions, boosting repeatable yields to over 20% (up to 23%) and yielding highly pure TTeF after only a single chromatographic sequence [1].

Evidence DimensionCyclization Yield and Purification Efficiency
Target Compound Data>20% yield; highly pure product after one chromatographic step
Comparator Or BaselineTetrachloroethylene (TCE): 1–5% typical yield; heavy oligomerization requiring multiple purifications
Quantified Difference4x to 20x higher isolated yield with significantly reduced oligomeric byproducts
ConditionsOne-step Li/Sn metal exchange and Te0 insertion cyclization

Procuring TBE for chalcogen-donor synthesis drastically reduces purification bottlenecks and prevents catastrophic yield losses associated with chlorinated precursors.

Enabling Multi-Fold Sonogashira Cross-Coupling for Strained Scaffolds

The synthesis of highly strained, extended [n]radialenes and dendralenes requires a core precursor capable of undergoing multiple sequential cross-coupling reactions without stalling. Tetrabromoethylene acts as a highly efficient core in multi-fold Sonogashira couplings, successfully reacting with terminal alkynes to form complex bisradialene and radiaannulene structures despite the extreme steric strain (alkyne bond angles distorted to 166.7°). Chlorinated analogs like tetrachloroethylene are generally too inert to undergo these exhaustive, sterically demanding cross-couplings under mild conditions [1].

Evidence DimensionMulti-fold Cross-Coupling Viability
Target Compound DataSuccessfully yields highly strained extended radialenes via multi-fold Sonogashira coupling
Comparator Or BaselineTetrachloroethylene (TCE): Inert to standard mild Pd-catalyzed cross-couplings
Quantified DifferenceEnables complete tetrasubstitution vs reaction failure
ConditionsPd-catalyzed Sonogashira cross-coupling with terminal alkynes

For research programs building complex, highly substituted carbon frameworks, TBE is a mandatory precursor where cheaper chlorinated solvents will completely fail to react.

Strong, Directional Sigma-Hole Donation in Halogen Bonding

In supramolecular chemistry, the strength and directionality of halogen bonds are critical for predictable crystal engineering. Tetrabromoethylene functions as a robust tetradentate sigma-hole donor, forming highly stable 1:1 co-crystals with Lewis bases such as pyrazine. X-ray crystallographic data demonstrates an exceptionally short N···Br halogen bond distance of 3.018 Å and a highly linear C−Br···N angle of 174.8°. Tetrachloroethylene lacks the necessary polarizability to form comparably strong, directional halogen bonds, making TBE the preferred building block for robust supramolecular architectures [1].

Evidence DimensionHalogen Bond Geometry and Strength
Target Compound DataN···Br distance of 3.018 Å; C−Br···N angle of 174.8° (highly directional)
Comparator Or BaselineTetrachloroethylene (TCE): Weak polarizability, poor sigma-hole donor
Quantified DifferenceFormation of stable 1:1 supramolecular co-crystals vs lack of structured assembly
ConditionsSolid-state co-crystallization with pyrazine

Procuring TBE provides materials scientists with a reliable, highly directional node for engineering predictable supramolecular networks.

Solid-State Handling and Stoichiometric Precision

Precise stoichiometry is paramount in complex multi-component reactions and polymerizations. Tetrabromoethylene is a crystalline solid at standard conditions with a melting point of 50–56.5 °C, which allows for highly accurate gravimetric weighing and localized addition. In contrast, tetrachloroethylene is a volatile liquid with a high vapor pressure, complicating precise micro-scale additions and introducing inhalation exposure risks during benchtop handling. The solid state of TBE ensures greater batch-to-batch reproducibility in sensitive synthetic workflows .

Evidence DimensionPhysical State and Handling Precision
Target Compound DataSolid (Melting Point: 50–56.5 °C)
Comparator Or BaselineTetrachloroethylene (TCE): Volatile liquid (Melting Point: -22 °C)
Quantified DifferenceEnables precise gravimetric weighing without evaporative losses
ConditionsStandard ambient laboratory conditions

For bench chemists and process engineers, TBE's solid form eliminates the volumetric errors and volatility issues associated with liquid haloalkenes, ensuring reproducible stoichiometry.

Synthesis of High-Purity Organic Electronic Materials

Tetrabromoethylene is the optimal precursor for synthesizing chalcogen-donor molecules like tetratellurafulvalene (TTeF) and bis(ethylenedioxy)tetraselenafulvalene (BEDO-TSeN). Its use directly suppresses the formation of oligomeric byproducts seen with chlorinated analogs, streamlining purification and maximizing yields for downstream organic conductor manufacturing [1].

Construction of Sterically Strained Hydrocarbon Scaffolds

Due to its high reactivity in multi-fold palladium-catalyzed cross-couplings, this compound is the right choice for building complex, highly substituted carbon frameworks such as extended radialenes and dendralenes. It successfully undergoes exhaustive Sonogashira couplings where less reactive precursors stall or fail [2].

Crystal Engineering via Halogen Bonding

In supramolecular chemistry, tetrabromoethylene is selected over volatile liquid haloalkenes to serve as a robust, tetradentate sigma-hole donor. It reliably forms highly directional, stable 1:1 co-crystals with nitrogen-based Lewis bases, making it an essential building block for designing predictable solid-state networks [3].

XLogP3

3.7

Boiling Point

226.0 °C

Melting Point

56.5 °C

Other CAS

79-28-7

Wikipedia

Tetrabromoethylene

General Manufacturing Information

Ethene, 1,1,2,2-tetrabromo-: INACTIVE

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